![molecular formula C18H17N5O2 B2785747 (2-phenyl-2H-1,2,3-triazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034314-43-5](/img/structure/B2785747.png)
(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
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Overview
Description
(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research in recent years. It is a member of the triazole family and is synthesized through a multistep process involving various reagents and catalysts.
Scientific Research Applications
Drug Discovery
1,2,3-Triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-Triazoles are used in organic synthesis . They have high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
1,2,3-Triazoles are used in polymer chemistry . Their strong dipole moment (4.8–5.6 Debye) and hydrogen bonding ability make them structurally resembling to the amide bond .
Supramolecular Chemistry
1,2,3-Triazoles are used in supramolecular chemistry . They are capable of forming hydrogen bonds and can act as both hydrogen bond donors and acceptors .
Bioconjugation
1,2,3-Triazoles are used in bioconjugation . They can be used to link two molecules together, often a biomolecule and a reporter molecule .
Chemical Biology
1,2,3-Triazoles are used in chemical biology . They can mimic the structure of peptides and nucleotides, and can be used to probe biological systems .
Fluorescent Imaging
1,2,3-Triazoles are used in fluorescent imaging . They can be used as fluorophores or quenchers in the design of fluorescent probes .
Materials Science
1,2,3-Triazoles are used in materials science . They can be used in the synthesis of polymers and other materials .
Mechanism of Action
Target of Action
Similar compounds containing the 1,2,3-triazole moiety have been reported to interact with a variety of enzymes and receptors .
Mode of Action
Compounds containing the 1,2,3-triazole moiety are known to bind to biological systems through the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon .
Biochemical Pathways
Compounds containing the 1,2,3-triazole moiety are known to exhibit a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Compounds containing the 1,2,3-triazole moiety are known to be highly soluble in water and other polar solvents, which may influence their bioavailability .
Result of Action
Compounds containing the 1,2,3-triazole moiety are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The solubility of compounds containing the 1,2,3-triazole moiety in water and other polar solvents suggests that they may be influenced by the polarity of their environment .
properties
IUPAC Name |
(2-phenyltriazol-4-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c24-18(17-12-20-23(21-17)14-4-2-1-3-5-14)22-11-8-16(13-22)25-15-6-9-19-10-7-15/h1-7,9-10,12,16H,8,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDAEVPDYJFUNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone |
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